molecular formula C15H13NO B6375584 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% CAS No. 1261918-87-9

3-Cyano-5-(2,3-dimethylphenyl)phenol, 95%

Cat. No. B6375584
CAS RN: 1261918-87-9
M. Wt: 223.27 g/mol
InChI Key: WUYLUVIQZOMTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% (3-CNP) is an important synthetic intermediate used in the manufacture of a variety of products, including pharmaceuticals, dyes, and other organic compounds. It is a colorless, crystalline solid with a melting point of about 88°C and a boiling point of approximately 220°C. 3-CNP is also used in the synthesis of a variety of compounds, such as quinolines, indoles, and quinolizines.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is not well understood. However, it is known that it is a strong acid and can act as a proton donor in organic reactions. It is also known to form complexes with metal ions, which can be used to catalyze certain reactions. Additionally, it is believed to form complexes with biomolecules, such as proteins and nucleic acids, which can be used to study their structure and function.
Biochemical and Physiological Effects
3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been shown to interact with a variety of biomolecules, such as proteins and nucleic acids, which can affect their structure and function. Furthermore, it has been shown to have an antimicrobial effect, which may be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% in laboratory experiments is its availability and low cost. Additionally, it is relatively stable and easy to handle, which makes it well-suited for use in a variety of experiments. However, it is important to note that 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is a strong acid and can be corrosive if handled improperly. Additionally, it is known to form complexes with metal ions, which can interfere with certain reactions.

Future Directions

There are a number of potential future directions for research involving 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. For example, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs or in the study of enzyme activity. Furthermore, it could be used in the synthesis of novel compounds or in the investigation of the structure and function of biomolecules. Finally, it could be used in the development of new antibiotics or in the study of antimicrobial activity.

Synthesis Methods

3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized from 2,3-dimethylphenol and sodium cyanide in aqueous solution. The reaction proceeds through a series of steps, including the formation of a phenoxide ion, the addition of cyanide ion, and the formation of the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

Scientific Research Applications

3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme activity, and the investigation of the mechanism of action of drugs. It has been used in the synthesis of a variety of compounds, such as quinolines, indoles, and quinolizines, and has been used to study the activity of enzymes, such as cytochrome P450, in the metabolism of drugs. Additionally, 3-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has been used to investigate the mechanism of action of drugs, such as the antimalarial drug artemisinin.

properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-4-3-5-15(11(10)2)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYLUVIQZOMTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684650
Record name 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2,3-dimethylphenyl)phenol

CAS RN

1261918-87-9
Record name [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′,3′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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